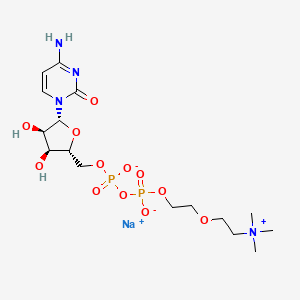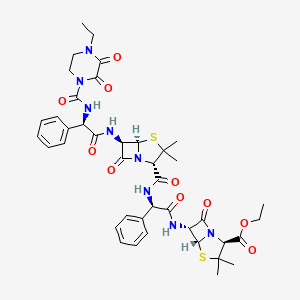
(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane is a chemical compound with the molecular formula C9H20Br2Si and a molecular weight of 316.15 g/mol. It is an intermediate in the synthesis of 1-Bromo-3,3-dimethyl-1-butene, which is used as a reagent in the preparation of bromo(dimethyl)butenes via the elimination of dibromo(dimethyl)butane in the preparation of alkynes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane is synthesized through a series of chemical reactions. One common method involves the bromination of 3,3-dimethyl-1-butene to form 1,2-dibromo-3,3-dimethylbutane, which is then reacted with trimethylsilyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
The industrial production of this compound typically involves large-scale bromination and silylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Bases: Strong bases such as sodium hydride or potassium tert-butoxide are used in elimination reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Elimination Products: Alkenes or alkynes are typically formed as major products in elimination reactions.
Scientific Research Applications
(1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of bromo(dimethyl)butenes and alkynes.
Biology and Medicine:
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane involves its reactivity as a brominated and silylated compound. The bromine atoms can participate in nucleophilic substitution reactions, while the trimethylsilyl group can stabilize intermediates and facilitate various organic transformations.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-3,3-dimethylbutane: A precursor in the synthesis of (1,2-Dibromo-3,3-dimethylbutyl)trimethylsilane.
1-Bromo-3,3-dimethyl-1-butene: An intermediate formed from this compound.
Uniqueness
This compound is unique due to its dual functionality as both a brominated and silylated compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H20Br2Si |
|---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
(1,2-dibromo-3,3-dimethylbutyl)-trimethylsilane |
InChI |
InChI=1S/C9H20Br2Si/c1-9(2,3)7(10)8(11)12(4,5)6/h7-8H,1-6H3 |
InChI Key |
SYWSVVRRDSZERZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C([Si](C)(C)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


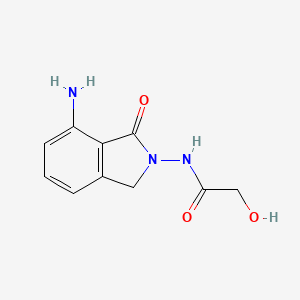
![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)
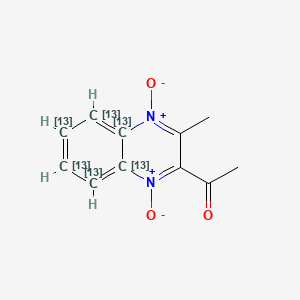
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
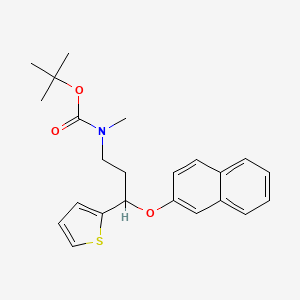
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)
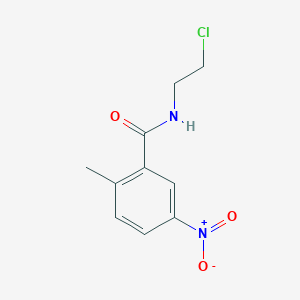

![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
